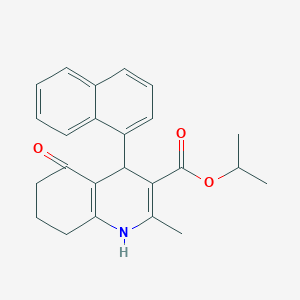

Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heterocyclic compound featuring a hexahydroquinoline core substituted with a naphthalene moiety and an isopropyl ester group. Its structure combines a partially saturated quinoline ring system with a bulky naphthalen-1-yl substituent at position 4, which influences steric and electronic properties.

Properties

Molecular Formula |

C24H25NO3 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

propan-2-yl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C24H25NO3/c1-14(2)28-24(27)21-15(3)25-19-12-7-13-20(26)23(19)22(21)18-11-6-9-16-8-4-5-10-17(16)18/h4-6,8-11,14,22,25H,7,12-13H2,1-3H3 |

InChI Key |

ZIFXIGPCCUGMGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC4=CC=CC=C43)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Catalyzed Synthesis

A high-yielding alternative employs the Brønsted acidic ionic liquid [H2-DABCO][HSO4]2 as a recyclable catalyst . This method modifies the classical Hantzsch reaction by replacing malononitrile with isopropyl acetoacetate to accommodate the target ester functionality.

Procedure

-

Combine 1-naphthaldehyde (1) (0.5 mmol), dimedone (2) (0.5 mmol), isopropyl acetoacetate (3) (0.5 mmol), and ammonium acetate (4) (0.5 mmol) in ethanol (3 mL).

-

Add [H2-DABCO][HSO4]2 (30 mg, 0.097 mmol) and stir at room temperature for 15 minutes.

-

Quench with ice water, filter, and recrystallize from ethanol.

Performance Metrics

-

Yield : 92%

-

Catalyst Recyclability : Retains 88% efficiency after five cycles .

-

Advantages : Avoids column chromatography; scalable to gram quantities .

Mechanistic Notes

The ionic liquid facilitates imine formation between 1-naphthaldehyde and ammonium acetate, followed by Knoevenagel condensation with dimedone. Michael addition of isopropyl acetoacetate and cyclodehydration complete the hexahydroquinoline framework .

Solvent-Free Solid-State Synthesis

Jin et al. demonstrated that solvent-free conditions under thermal activation provide an eco-friendly route . This method avoids catalysts and organic solvents, aligning with green chemistry principles.

Synthetic Protocol

-

Grind 1-naphthaldehyde (1) (1 mmol), dimedone (2) (1 mmol), isopropyl acetoacetate (3) (1 mmol), and ammonium acetate (4) (1.2 mmol) in a mortar.

-

Transfer the mixture to a sealed vial and heat at 80°C for 90 minutes.

-

Purify by recrystallization from ethanol.

Key Data

-

Yield : 85%

-

Purity : >95% (HPLC)

-

Reaction Scope : Tolerates bulky aromatic aldehydes without side products .

Comparative Advantages

Comparative Analysis of Methodologies

The ionic liquid method offers the highest yield and fastest reaction time, making it suitable for industrial applications . Conversely, the solid-state approach excels in sustainability, ideal for labs prioritizing green chemistry .

Mechanistic Insights and Side Reactions

All methods follow a generalized Hantzsch-type mechanism:

-

Imine Formation : Ammonium acetate and 1-naphthaldehyde generate a Schiff base.

-

Knoevenagel Condensation : Dimedone undergoes α,β-unsaturation with the imine.

-

Michael Addition : Isopropyl acetoacetate attacks the α,β-unsaturated intermediate.

-

Cyclization : Hemiaminal formation and dehydration yield the hexahydroquinoline core .

Common Side Reactions

-

Dimerization : Occurs at elevated temperatures (>100°C), producing bis-hexahydroquinolines.

-

Ester Hydrolysis : Prolonged exposure to aqueous media converts the isopropyl ester to a carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthalene ring and hexahydroquinoline core can participate in π-π stacking interactions, while the ester group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of hexahydroquinoline-3-carboxylate derivatives, which exhibit structural diversity based on substituents at positions 2, 4, and the ester group. Below is a systematic comparison with structurally related compounds:

Substituent Variations at Position 4

- Ethyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (5p): This ethyl ester analog shares the naphthalen-1-yl group at position 4 but differs in the ester moiety. It exhibits a melting point of 139–140°C and an 85% yield in synthesis .

- Ethyl 4-(4-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Substitution with a 4-cyanophenyl group introduces electron-withdrawing effects, altering reactivity and intermolecular interactions. Spectroscopic studies (FT-IR, NMR) confirm the impact of the cyano group on electronic density distribution .

Ester Group Modifications

- Cyclohexyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: The cyclohexyl ester increases lipophilicity (logP ~4.5, estimated) compared to the propan-2-yl analog. This modification may enhance membrane permeability but reduce aqueous solubility .

- Methyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (6c): The methyl ester and 4-isopropylphenyl substituent result in a lower molecular weight (C₂₄H₂₉NO₃) and distinct crystallinity, as evidenced by ¹H/¹³C NMR and HRMS data .

Heterocyclic and Aromatic Substituents

- Ethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (5o): The nitro group at position 4 of the phenyl ring introduces strong electron-withdrawing effects, lowering the melting point (197–198°C) and altering UV-Vis absorption profiles .

- Propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Incorporation of a thiophene ring at position 7 and a hydroxyl-methoxyphenyl group at position 4 introduces hydrogen-bonding capacity, which could enhance binding to biological targets .

Data Tables

Table 2: Impact of Substituents on Key Properties

Research Findings and Implications

- Synthetic Efficiency : Ethyl esters (e.g., 5p) generally achieve higher yields (>80%) compared to bulkier esters, likely due to reduced steric interference during cyclization .

- Crystallography: SHELX and OLEX2 software are widely used for structural refinement of similar compounds, confirming the hexahydroquinoline core’s puckered conformation .

Biological Activity

Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological interactions, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 375.5 g/mol. Its structure includes a naphthalene ring fused to a hexahydroquinoline core, characterized by the presence of a carboxylate ester group. This configuration enables various interactions with biological targets, which are crucial for its biological activity.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor . The compound's structure allows for π-π stacking interactions with aromatic amino acids in proteins and the formation of hydrogen bonds through the ester group. These interactions can modulate enzyme activity and receptor binding.

Table 1: Potential Enzyme Targets and Inhibition Mechanisms

| Enzyme/Target | Mechanism of Action | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Competitive inhibition | |

| Sirtuins | Inhibition through binding interactions | |

| Acetylcholinesterase | Dual binding site inhibition |

Anticancer Activity

A study evaluated the anticancer potential of similar quinoline derivatives and found that certain compounds exhibited significant anti-proliferative effects against various cancer cell lines. The mechanism was linked to the inhibition of specific enzymes involved in cancer progression . While direct studies on Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo have not been extensively published, the structural similarities suggest potential anticancer properties.

Anti-inflammatory Effects

Another research focus has been on the anti-inflammatory properties of quinoline derivatives. Compounds structurally related to Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo have shown efficacy in inhibiting nitric oxide production in lipopolysaccharide (LPS)-induced models . This suggests that similar mechanisms could be explored for the target compound.

Pharmacological Applications

Given its biological activity, Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo is positioned for several therapeutic applications:

- Cancer Therapy : Potential as an anticancer agent through enzyme inhibition.

- Anti-inflammatory Treatment : Possible use in managing inflammatory diseases by modulating nitric oxide levels.

- Neurological Disorders : The dual binding site mechanism at acetylcholinesterase suggests applications in neurodegenerative diseases.

Q & A

Q. What are the key synthetic methodologies for Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Formation of the hexahydroquinoline core via Hantzsch-type reactions, using β-ketoesters, ammonium acetate, and substituted aldehydes (e.g., naphthalen-1-yl derivatives) .

- Esterification : Introduction of the propan-2-yl group via nucleophilic substitution or transesterification under acidic or basic conditions .

- Functionalization : Incorporation of the naphthalen-1-yl group via Friedel-Crafts alkylation or nucleophilic aromatic substitution, optimized with catalysts like BF₃·Et₂O .

Key reagents include DMF as a solvent, K₂CO₃ as a base, and propargyl bromide for alkyne intermediates .

Q. How is the structural characterization of this compound performed?

Q. What preliminary biological activities have been reported for this compound?

- Calcium Channel Modulation : Hexahydroquinoline derivatives exhibit voltage-gated calcium channel blocking activity, assessed via patch-clamp electrophysiology in cardiomyocytes .

- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using disk diffusion assays, with MIC values typically <50 µg/mL .

- Enzyme Inhibition : Preliminary docking studies suggest interactions with cytochrome P450 enzymes, validated via fluorometric assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance naphthyl group incorporation efficiency .

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and decomposition .

- Purification Strategies : Use gradient column chromatography (hexane:ethyl acetate, 4:1 to 1:1) to isolate the product from diastereomeric byproducts .

Q. How can contradictory biological activity data across studies be resolved?

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%) before testing .

- Cell Line Validation : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .

Q. What computational methods are suitable for studying its mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with calcium channels (PDB: 6JPA) or bacterial topoisomerases (PDB: 2XCT) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to predict antimicrobial potency .

Q. How can regioselectivity challenges during naphthyl group incorporation be addressed?

- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO₂) on the naphthalene ring to favor C-1 substitution .

- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 2 h) to minimize undesired C-2 or C-3 adducts .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.